![molecular formula C24H24FN5O3S B2414444 2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1358533-81-9](/img/structure/B2414444.png)
2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyrazolopyrimidine core . The exact synthesis pathway would depend on the specific reactions used to introduce each group and the order in which they are introduced.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, such as the pyrazolopyrimidine core and the phenyl group, would contribute to the compound’s stability. The ethyl, methoxybenzyl, and fluorophenylacetamide groups would likely project from this core, potentially influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxybenzyl group could potentially be deprotected under mildly oxidizing conditions .Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have been actively exploring the synthesis of novel compounds with potential therapeutic activities. The compound falls into a broader category of pyrazolo[1,5-a]pyrimidines, which have been synthesized and characterized for various biological activities. For instance, studies have reported the synthesis of similar compounds targeting cancer cell lines, indicating a potential for anticancer activity. These compounds are synthesized through multi-step chemical processes involving the attachment of different aryloxy groups to the pyrimidine ring, showcasing the compound's role in the development of new anticancer agents Al-Sanea et al., 2020.
Biological Activities and Potential Therapeutic Uses
The compound belongs to a class of molecules that have been evaluated for their in vitro cytotoxic activities against various cancer cell lines. This is part of broader research efforts to discover new anticancer agents by modifying the chemical structure of pyrimidine rings. Some synthesized compounds have shown appreciable growth inhibition against several cancer cell lines, pointing to the potential for developing novel anticancer therapies Al-Sanea et al., 2020.
Antioxidant Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antioxidant activities. For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity in vitro, suggesting potential applications in mitigating oxidative stress-related disorders Chkirate et al., 2019.
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-9-7-17(25)8-10-18)29(23(22)32)13-16-5-11-19(33-3)12-6-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSWOCSKTZTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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